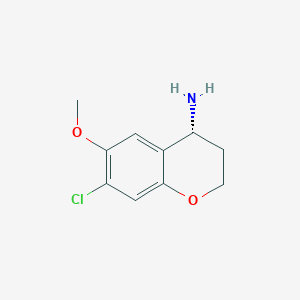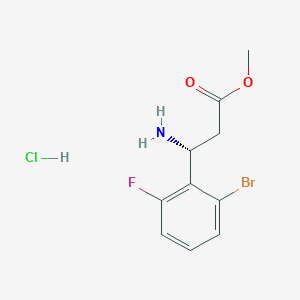
Methyl (R)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of an amino group, a bromo-fluorophenyl group, and a methyl ester group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride typically involves a multi-step process. One common method includes the following steps:
Fluorination: The addition of a fluorine atom to the phenyl ring.
Esterification: The formation of the methyl ester group.
Each of these steps requires specific reagents and conditions. For example, bromination might involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination could be achieved using a fluorinating agent like Selectfluor.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ®-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Halogen exchange reactions, such as replacing the bromine atom with another halogen or functional group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro compound, while reduction could produce an alcohol derivative.
Applications De Recherche Scientifique
Methyl ®-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which Methyl ®-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The presence of the amino and ester groups allows it to form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The bromo and fluoro substituents can enhance its binding affinity and selectivity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl ®-3-amino-3-(2-chloro-6-fluorophenyl)propanoate hydrochloride: Similar structure but with a chlorine atom instead of bromine.
Methyl ®-3-amino-3-(2-bromo-6-chlorophenyl)propanoate hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The unique combination of bromo and fluoro substituents in Methyl ®-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride can confer distinct chemical and biological properties, such as enhanced reactivity or binding affinity, compared to its analogs.
Propriétés
Formule moléculaire |
C10H12BrClFNO2 |
|---|---|
Poids moléculaire |
312.56 g/mol |
Nom IUPAC |
methyl (3R)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11BrFNO2.ClH/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12;/h2-4,8H,5,13H2,1H3;1H/t8-;/m1./s1 |
Clé InChI |
LKTQUVIFWQIASI-DDWIOCJRSA-N |
SMILES isomérique |
COC(=O)C[C@H](C1=C(C=CC=C1Br)F)N.Cl |
SMILES canonique |
COC(=O)CC(C1=C(C=CC=C1Br)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine](/img/structure/B13045285.png)
![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045295.png)

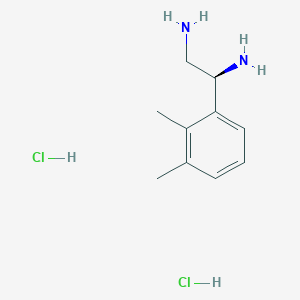
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl](/img/structure/B13045303.png)
![2-Benzyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B13045308.png)
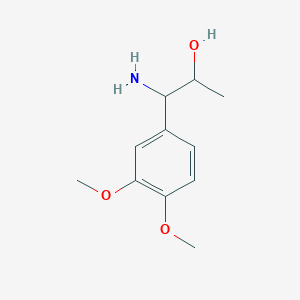
![4-Methyloctahydro-2H-pyrido[4,3-B][1,4]oxazine hcl](/img/structure/B13045329.png)
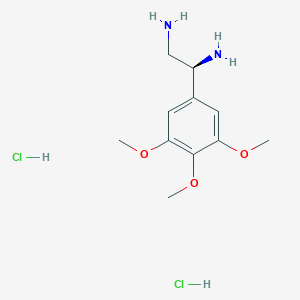
![3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B13045337.png)
![N'-[(3-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13045339.png)
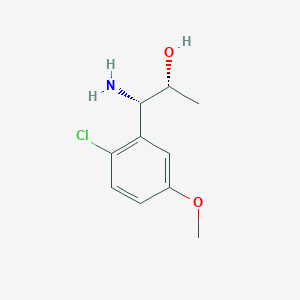
![(3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol](/img/structure/B13045341.png)
